molecular formula C20H27ClN2O2 B262629 N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea

N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea

Katalognummer B262629
Molekulargewicht: 362.9 g/mol
InChI-Schlüssel: ICJJSSJGQCASTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea, also known as ABEU, is a chemical compound that has been synthesized for various scientific research applications. ABEU is a urea derivative that has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Wirkmechanismus

The mechanism of action of N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea involves its ability to inhibit the activity of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of beta-amyloid plaques. N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects:
N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of specific enzymes and proteins, modulate neurotransmitter activity, and decrease the formation of beta-amyloid plaques. N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea has also been shown to have low toxicity and high solubility, which are favorable properties for drug development.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and proteins, modulate neurotransmitter activity, and decrease the formation of beta-amyloid plaques. However, N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea has limitations, including its complex synthesis method, which requires expertise in organic chemistry, and its potential side effects, which may limit its use in certain applications.

Zukünftige Richtungen

There are several potential future directions for research on N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea, including its use as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea may also have potential therapeutic effects for other neurological disorders, such as Huntington's disease and multiple sclerosis. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea.

Synthesemethoden

The synthesis of N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea involves a series of chemical reactions, starting with the reaction of 1-adamantylamine with 4-chlorobenzyl chloroformate to form N-(1-adamantyl)-N'-[(4-chlorobenzyl)oxy]carbonyl]-1,2-ethanediamine. This intermediate compound is then reacted with urea to yield N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea. The synthesis of N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea has been used in various scientific research applications, including as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea has shown promising results in its ability to inhibit the growth of cancer cells and decrease the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Eigenschaften

Produktname

N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea

Molekularformel

C20H27ClN2O2

Molekulargewicht

362.9 g/mol

IUPAC-Name

1-(1-adamantyl)-3-[2-[(4-chlorophenyl)methoxy]ethyl]urea

InChI

InChI=1S/C20H27ClN2O2/c21-18-3-1-14(2-4-18)13-25-6-5-22-19(24)23-20-10-15-7-16(11-20)9-17(8-15)12-20/h1-4,15-17H,5-13H2,(H2,22,23,24)

InChI-Schlüssel

ICJJSSJGQCASTL-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCOCC4=CC=C(C=C4)Cl

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCOCC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.